SLx-4090 - 913541-47-6

SLx-4090

Catalog Number: EVT-271632
CAS Number: 913541-47-6
Molecular Formula: C31H25F3N2O4
Molecular Weight: 546.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SLx-4090 is a small-molecule inhibitor designed to target microsomal triglyceride transfer protein (MTP) specifically in enterocytes, the cells lining the small intestine responsible for absorbing nutrients [, ]. This targeted approach differentiates it from first-generation MTP inhibitors, which primarily inhibited hepatic MTP []. SLx-4090 plays a crucial role in scientific research, particularly in studying lipid metabolism, cholesterol regulation, and potential therapeutic avenues for metabolic disorders [, ].

Lomitapide (Juxtapid™)

Compound Description: Lomitapide is a pharmacological microsomal triglyceride transfer protein (MTP) inhibitor approved for use in subjects with familial hypercholesterolemia . It reduces plasma low-density lipoprotein cholesterol (LDL-C) and plasma triglyceride concentration .

BMS-212122

Compound Description: BMS-212122 is a pharmacological MTP inhibitor. It is used to model the effects of ‘systemic’ MTP inhibition .

JTT-130

Compound Description: JTT-130 is an intestinal-specific MTP inhibitor . It is currently undergoing clinical trials .

Relevance: Both JTT-130 and SLx-4090 are designed to inhibit MTP specifically in the intestines . This shared target location and specificity suggest that they may share similar therapeutic benefits in treating metabolic disorders.

Ezetimibe

Compound Description: Ezetimibe is a drug that inhibits Niemann-Pick C1-Like 1 (NPC1L1) protein-mediated cholesterol absorption by enterocytes in the intestine .

Relevance: While ezetimibe targets NPC1L1 and SLx-4090 targets MTP, both compounds ultimately aim to reduce cholesterol absorption in the intestines . This shared objective suggests potential overlapping therapeutic applications for managing cholesterol levels and related metabolic disorders.

Source and Classification

SLx-4090 was developed as part of research focused on targeting lipid metabolism. It is classified as a microsomal triglyceride transfer protein inhibitor, specifically designed to inhibit the secretion of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body. The compound has been studied in various animal models, including rats and apolipoprotein E-deficient mice, demonstrating its efficacy in reducing lipid levels without adversely affecting liver function .

Synthesis Analysis

Methods and Technical Details

The synthesis of SLx-4090 involves several steps that are typical for small-molecule drug development. While specific synthetic routes are proprietary and not always disclosed in detail, the general approach includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify key functional groups that enhance potency and selectivity for microsomal triglyceride transfer protein.
  2. Chemical Synthesis: Employing standard organic synthesis techniques such as coupling reactions, protection/deprotection strategies, and purification methods like chromatography.
  3. Characterization: Using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

The exact synthetic pathway has not been publicly detailed in the available literature but follows conventional methods used in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

SLx-4090's molecular structure is characterized by specific functional groups that facilitate its interaction with microsomal triglyceride transfer protein. While precise structural data such as molecular formula or 3D conformation are not provided in the available literature, it is essential to note that its design aims for high specificity and low systemic absorption, enhancing its action primarily in the intestinal tract.

Relevant Data

Chemical Reactions Analysis

Reactions and Technical Details

SLx-4090 functions primarily through its inhibitory action on microsomal triglyceride transfer protein. This inhibition disrupts the normal assembly and secretion of chylomicrons from enterocytes (intestinal cells), leading to reduced absorption of dietary fats and cholesterol. The mechanism involves:

  1. Binding Affinity: SLx-4090 binds to microsomal triglyceride transfer protein with high affinity, blocking its activity.
  2. Inhibition of Lipid Transfer: By inhibiting this protein, SLx-4090 effectively reduces lipid transfer processes within the intestinal lumen.

The detailed kinetic parameters of these interactions would typically be assessed through enzyme kinetics studies but are not explicitly detailed in current literature .

Mechanism of Action

Process and Data

The mechanism of action for SLx-4090 is centered around its role as an inhibitor of microsomal triglyceride transfer protein. This process can be summarized as follows:

  1. Inhibition of Chylomicron Formation: By preventing the transfer of triglycerides into chylomicrons, SLx-4090 reduces their formation.
  2. Reduction in Plasma Lipid Levels: The decrease in chylomicron secretion leads to lower levels of triglycerides and low-density lipoprotein cholesterol in circulation.

Studies have shown that chronic treatment with SLx-4090 results in significant reductions in serum low-density lipoprotein cholesterol and triglycerides without elevating liver enzymes, indicating a favorable safety profile .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of SLx-4090 include characteristics such as:

  • State: Typically exists as a solid at room temperature.
  • Solubility: Designed for limited systemic absorption; thus it may have specific solubility characteristics tailored for intestinal action.

Chemical Properties

Chemical properties relevant to SLx-4090 include:

  • Stability: Stability under physiological conditions is crucial for maintaining efficacy.
  • Reactivity: The compound's reactivity with biological targets (microsomal triglyceride transfer protein) is a key focus during development.

Specific data regarding melting point, boiling point, or pH stability were not provided but would be essential for formulation development .

Applications

Scientific Uses

SLx-4090 holds promise for various scientific applications, particularly in:

  1. Dyslipidemia Treatment: Its primary application is as a therapeutic agent for managing dyslipidemia by lowering plasma triglycerides and cholesterol levels.
  2. Research Tool: It serves as a tool compound for studying lipid metabolism pathways and the role of microsomal triglyceride transfer protein in various biological processes.
  3. Potential Cardiovascular Applications: Given its lipid-lowering effects, SLx-4090 may have implications in reducing cardiovascular risk associated with high lipid levels.

Properties

CAS Number

913541-47-6

Product Name

SLx-4090

IUPAC Name

phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C31H25F3N2O4

Molecular Weight

546.5 g/mol

InChI

InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37)

InChI Key

AZUIUVJESCFSLJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3

Solubility

Soluble in DMSO

Synonyms

KD-026; SLx-4090; KD026; SLx4090; KD 026; SLx 4090

Canonical SMILES

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.